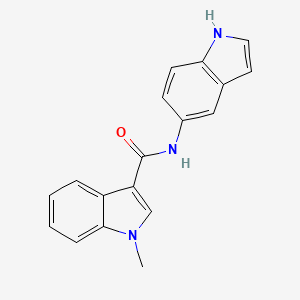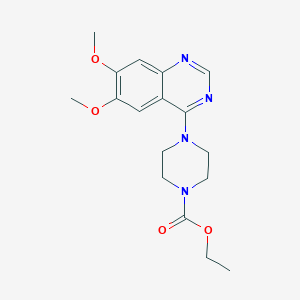![molecular formula C19H20N4O B7542906 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole](/img/structure/B7542906.png)
1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole, also known as MPPI, is a chemical compound that has been used in various scientific research applications. The compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects.
作用機序
1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole acts as a selective agonist for the serotonin 5-HT1A receptor, which is a G protein-coupled receptor (GPCR) that activates the inhibitory G protein (Gi) and reduces the activity of adenylate cyclase. The activation of the 5-HT1A receptor by 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole leads to the inhibition of neurotransmitter release, particularly of serotonin, in the central nervous system. This results in the modulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has high affinity and selectivity for the 5-HT1A receptor, with an EC50 value of 1.9 nM. In vivo studies have shown that 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole can cross the blood-brain barrier and reach the central nervous system, where it can activate the 5-HT1A receptor and modulate mood and anxiety-related behaviors. 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising lead compound for drug development.
実験室実験の利点と制限
One of the advantages of using 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole in lab experiments is its high affinity and selectivity for the 5-HT1A receptor, which allows for the specific modulation of serotonin release and synaptic plasticity. Another advantage is its low toxicity and good pharmacokinetic properties, which make it a safe and effective tool compound for in vitro and in vivo studies. However, one of the limitations of using 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole is its high cost and limited availability, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole research. One direction is the development of novel 5-HT1A receptor agonists based on the structure of 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole, which can have improved pharmacokinetic properties and therapeutic efficacy. Another direction is the use of 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole as a tool compound to study the effects of 5-HT1A receptor activation on other neurotransmitters and signaling pathways. Finally, the use of 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole in combination with other compounds or therapies for the treatment of mood and anxiety disorders is another promising direction for future research.
Conclusion:
In conclusion, 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole is a chemical compound that has been used in various scientific research applications. The compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects. 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole is a promising tool compound for the study of the serotonin 5-HT1A receptor and its role in the regulation of mood, anxiety, and stress.
合成法
1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole can be synthesized using several methods. One of the most common methods is the reaction of 1-methyl-1H-indole-3-carboxylic acid with 4-(2-pyridinyl)piperazine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole.
科学的研究の応用
1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has been used in various scientific research applications such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has been used as a ligand for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. In pharmacology, 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has been used as a tool compound to study the effects of 5-HT1A receptor activation on neurotransmitter release and synaptic plasticity. In medicinal chemistry, 1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole has been used as a lead compound for the development of novel 5-HT1A receptor agonists with potential therapeutic applications in the treatment of depression, anxiety, and schizophrenia.
特性
IUPAC Name |
(1-methylindol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-21-14-16(15-6-2-3-7-17(15)21)19(24)23-12-10-22(11-13-23)18-8-4-5-9-20-18/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWLSQDMNFMQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-3-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)
![N-[2-(3,4-dichlorophenyl)-2-methylpropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7542858.png)



![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)
![5-[[5-Phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7542891.png)
![2-Phenyl-2-[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B7542897.png)
![1-Phenyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]tetrazole](/img/structure/B7542911.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
![1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)
